molecular formula C16H16FNOS B5853436 N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5853436
M. Wt: 289.4 g/mol
InChI Key: LZBOSQIYBKOUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound is a member of the indazole family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-APINACA has been shown to have a high affinity for the cannabinoid receptors in the brain and has been studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide works by binding to the cannabinoid receptors in the brain, which are responsible for regulating a wide range of physiological processes. Specifically, this compound binds to the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. By binding to this receptor, N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide can modulate the release of neurotransmitters and produce a range of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide are complex and varied. Studies have shown that this compound can produce a range of effects, including analgesia, sedation, and anxiolysis. Additionally, N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising treatment option for a range of medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has a high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the brain.
However, there are also limitations to using N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide in lab experiments. One limitation is that it is a relatively new compound and there is still much that is unknown about its effects. Additionally, the complex synthesis process and specialized equipment required to produce this compound may make it difficult for some research labs to work with.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide. One area of research could focus on its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research could explore the potential use of N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide in the treatment of addiction and substance abuse disorders.
Another area of research could focus on the development of new synthetic cannabinoids that are more effective and have fewer side effects than existing compounds. This could involve modifying the chemical structure of N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide to produce new compounds with different properties.
In conclusion, N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound has been studied extensively for its potential use in the treatment of pain, anxiety, and depression. While there are advantages and limitations to using N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form the intermediate 2-fluoro-N-(2-oxoethyl)aniline. This intermediate is then reacted with 4-methylbenzyl mercaptan to form the final product, N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide has been studied extensively for its potential therapeutic effects. One area of research has focused on its use in the treatment of pain. Studies have shown that N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide has analgesic properties and may be effective in the treatment of chronic pain conditions.
Another area of research has focused on the potential use of N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide in the treatment of anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects and may be a promising treatment option for these conditions.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-6-8-13(9-7-12)10-20-11-16(19)18-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBOSQIYBKOUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

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